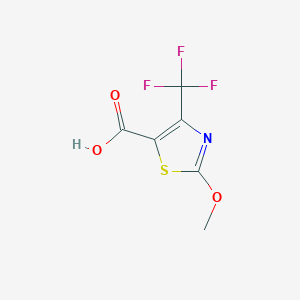

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGFIURSOZGKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601007 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-93-7 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS 1226776-93-7

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 1226776-93-7)

Introduction: A Heterocycle of Strategic Importance

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a specialized heterocyclic building block that has garnered significant interest within the realms of medicinal chemistry and agrochemical research.[1][2] Its structure is a sophisticated amalgamation of three key functional groups integrated into a thiazole core: a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid at the 5-position. This unique arrangement imparts a combination of desirable physicochemical properties, making it a valuable intermediate for the synthesis of more complex, high-value molecules.[2]

The thiazole ring itself is a well-established pharmacophore present in a multitude of approved drugs and biologically active agents, prized for its diverse therapeutic activities including antimicrobial and anticancer properties.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely used tactic in modern drug design.[5] This group is known to enhance critical properties such as metabolic stability, bioavailability, and lipophilicity by virtue of the high strength of the carbon-fluorine bond.[2][5][6] The carboxylic acid moiety serves as a versatile chemical handle, allowing for straightforward derivatization into esters, amides, or salts to modulate solubility and biological targeting.[2][7]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals seeking to leverage its unique characteristics in their synthetic programs.

Physicochemical and Handling Properties

The compound is typically supplied as a white to yellow crystalline powder with a purity of 97% or higher.[8][9] Proper handling and storage are crucial for maintaining its integrity.

| Property | Value | Source(s) |

| CAS Number | 1226776-93-7 | [1][8][] |

| Molecular Formula | C₆H₄F₃NO₃S | [1][2][8] |

| Molecular Weight | 227.16 g/mol | [1][2][] |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | [8] |

| Appearance | White to yellow powder or crystal | [8] |

| Purity | ≥97% | [2][8] |

| Storage | Room temperature, in a dry, sealed environment | [2][8] |

| InChI Key | DAGFIURSOZGKLT-UHFFFAOYSA-N | [8][11] |

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a common and logical final step for producing 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid involves the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester precursor. This method is well-documented for analogous 2-alkyl-4-(trifluoromethyl)thiazole systems and represents a reliable and high-yielding transformation.[7][12][13]

The causality behind this choice of reaction is its efficiency and simplicity. The ester serves as a stable protecting group for the carboxylic acid during earlier, potentially harsh reaction steps required to construct the trifluoromethylated thiazole ring. The final hydrolysis is a clean deprotection step that is typically straightforward to perform and purify.

Caption: General workflow for the synthesis via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is a representative procedure based on established methods for analogous compounds.[7][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, in a suitable solvent mixture such as ethanol and water.

-

Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (NaOH) (typically 1.5 to 2.0 molar equivalents). The reaction is often performed at a concentration that ensures all reactants remain in solution.

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours until the reaction is complete.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.

-

Workup and Acidification: After cooling the mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water. Slowly add a concentrated acid, such as hydrochloric acid (HCl), to the stirred solution until the pH is adjusted to be strongly acidic (pH ≤ 2).[12][13] This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The product is then dried in a vacuum oven to yield the final 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. Purity can be assessed by HPLC and NMR.

Applications in Research and Development

The primary utility of this compound is as a sophisticated intermediate in the synthesis of novel bioactive molecules.[2] Its structural features are deliberately designed to impart advantageous properties to the final target compounds.

Caption: Relationship between structural features and molecular properties.

-

Agrochemicals: The trifluoromethyl-thiazole motif is a component of modern fungicides and herbicides.[2] The compound serves as a key building block for creating new crop protection agents where metabolic stability and potent bioactivity are required.[2][14]

-

Pharmaceuticals: In drug discovery, this intermediate is used to construct complex molecules for various therapeutic targets. The thiazole ring is a known pharmacophore, and the -CF3 group can improve a drug candidate's pharmacokinetic profile.[4][5][6] The carboxylic acid allows for coupling with amines or alcohols to form amides and esters, respectively, which are common linkages in drug molecules.[7]

-

Materials Science: Fluorinated organic compounds are also explored for their potential in creating advanced materials, such as specialized polymers and coatings.[3]

Safety and Handling

While a comprehensive chemical safety assessment has not been conducted, standard laboratory precautions should be observed when handling this compound.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry place at room temperature.[2][8]

Conclusion

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is more than a simple chemical reagent; it is a product of rational design, embodying key structural motifs sought after in modern chemical synthesis. Its trifluoromethyl group offers metabolic robustness, while the thiazole core provides a proven biological scaffold and the carboxylic acid ensures synthetic versatility. For scientists in drug discovery and agrochemical development, this compound represents a valuable and powerful tool for accessing novel and potentially superior active ingredients.

References

-

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid. MySkinRecipes. [Link]

-

SY008108, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid. AccelaChem. [Link]

-

2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. ChemBK. [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

-

The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. Arabian Journal of Chemistry. [Link]

-

2-METHOXY-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID. 2a biotech. [Link]

-

(PDF) The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. PubChem. [Link]

-

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. PMC - NIH. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

Sources

- 1. 1226776-93-7 | 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid - Moldb [moldb.com]

- 2. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 1226776-93-7 [sigmaaldrich.com]

- 9. SY008108,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid [cymitquimica.com]

- 12. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 13. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Physicochemical properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Prepared by: Senior Application Scientist

Introduction: Contextualizing a Modern Heterocycle in Drug Discovery

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The thiazole ring is a key structural motif found in numerous bioactive molecules. The strategic inclusion of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto this scaffold is deliberate. The -CF3 group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] Understanding the fundamental physicochemical properties of this specific compound is therefore not merely an academic exercise; it is a critical prerequisite for any rational drug design or development program. These properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical attributes of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, moving beyond simple data presentation to explain the causality behind experimental methodologies. The protocols described are designed as self-validating systems, ensuring the generation of robust and reliable data for critical decision-making in research and development.

Core Physicochemical Profile

A summary of the key identification and physical state properties for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is presented below. While specific experimental values for pKa, LogP, and solubility are not widely published, this guide will detail the authoritative methods for their determination.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | [2] |

| CAS Number | 1226776-93-7 | [3][4] |

| Molecular Formula | C6H4F3NO3S | [3][5] |

| Molecular Weight | 227.16 g/mol | [3] |

| Appearance | White to yellow powder or crystal | [2] |

| Purity | Typically supplied at ≥97% | [2][6] |

| InChI Key | DAGFIURSOZGKLT-UHFFFAOYSA-N | [2][6] |

Acidity and Ionization Constant (pKa)

Scientific Importance

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH. For 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, the carboxylic acid group is the primary acidic center. Its state of charge—anionic (deprotonated) or neutral (protonated)—profoundly influences solubility, membrane permeability, receptor binding, and formulation characteristics. The presence of the electron-withdrawing thiazole ring and trifluoromethyl group is expected to increase the acidity (i.e., lower the pKa) compared to a simple aliphatic carboxylic acid (which typically have a pKa around 4.8).[7][8] Accurately determining this value is essential for predicting its behavior in physiological environments, such as the stomach (low pH) and intestines (higher pH).

Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement of ionic equilibrium.[9][10] The method relies on monitoring pH changes as a strong base is incrementally added to a solution of the acid, based on the principles of the Henderson-Hasselbalch equation.[10]

Methodology:

-

Preparation of Reagents:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Prepare a solution of the test compound, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, at a known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., 50:50 Methanol:Water) may be employed.

-

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Titration Procedure:

-

Place a precise volume (e.g., 50 mL) of the test compound solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point), often found by analyzing the first or second derivative of the plot.

-

The half-equivalence point occurs at precisely half the volume of the equivalence point (Veq/2).

-

The pKa is the pH value of the solution at the half-equivalence point, where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.[10]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD)

Scientific Importance

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified as the partition coefficient (P) between an oily phase (typically n-octanol) and an aqueous phase. For practical use, the logarithmic form, LogP, is employed. For an ionizable compound like our thiazole carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant as it considers the partitioning of all species (ionized and neutral) at a specific pH.[11][12] A LogP value not greater than 5 is one of the criteria in Lipinski's "rule of five" for assessing drug-likeness.[12][13]

Authoritative Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium.[13][14]

Methodology:

-

Phase Preparation:

-

Prepare the aqueous phase: For LogD7.4, use a phosphate-buffered saline (PBS) solution at pH 7.4. For LogP, use pure water.

-

Mutually saturate the phases: Mix equal volumes of n-octanol and the aqueous phase in a separatory funnel. Shake vigorously for 24 hours to ensure saturation. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the actual experiment.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol).

-

Add a precise volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. The starting concentration should be chosen to be well below the solubility limit in either phase.

-

Cap the vial tightly and shake or agitate at a constant temperature for a sufficient time to reach equilibrium (typically 2-24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination of the interface.

-

Quantify the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for each phase.

-

-

Calculation:

-

The distribution coefficient (D) is the ratio of the concentrations.

-

LogD is calculated as: LogD = log10(Coct / Caq) .[12]

-

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Scientific Importance

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[15][16] Poor solubility is a major hurdle in drug development, leading to formulation challenges and potentially insufficient therapeutic exposure.[17] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium state between the solid compound and a saturated solution, making it the more definitive value for development.[16][18]

Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[18]

Methodology:

-

System Preparation:

-

Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4 to simulate physiological conditions).

-

Add an excess amount of the solid 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid to a vial containing a known volume of the buffer. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:

-

Filtration: Using a low-binding filter (e.g., PVDF) to remove solid particles.

-

Centrifugation: Spinning the sample at high speed and carefully collecting the supernatant.

-

-

-

Analysis and Quantification:

-

Prepare a standard calibration curve of the compound in the same buffer.

-

Analyze the clear filtrate or supernatant using a suitable, validated method (e.g., HPLC-UV or LC/MS) to determine the concentration of the dissolved compound.[17][18]

-

The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid—namely its acidity, lipophilicity, and aqueous solubility—form the cornerstone of its drug-like potential. The presence of the carboxylic acid group ensures an ionizable handle, while the trifluoromethyl and thiazole moieties modulate these core properties in ways that can be advantageous for biological activity and metabolic stability. The experimental protocols detailed in this guide represent robust, authoritative methods for quantifying these critical parameters. Generating this data is an indispensable first step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent, providing the foundational knowledge required for effective lead optimization and rational formulation design.

References

- Moldb. 1226776-93-7 | 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. [URL: https://www.moldb.com/1226776-93-7.html]

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [URL: https://pubmed.ncbi.nlm.nih.gov/8880222/]

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [URL: https://encyclopedia.pub/entry/29574]

- Cambridge MedChem Consulting. LogP/D. [URL: https://www.cambridgemedchemconsulting.com/resources/logp.html]

- Protocols.io. (2024). LogP / LogD shake-flask method. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9d77lpk/v1]

- Enamine. Aqueous Solubility Assay. [URL: https://enamine.net/biology/admet-and-pharmacokinetics/aqueous-solubility-assay]

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [URL: https://www.rheolution.com/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o/]

- Creative Biolabs. Aqueous Solubility. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/aqueous-solubility.htm]

- 2a biotech. 2-METHOXY-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID. [URL: https://www.2abio.com/product/2a-0123265]

- ResearchGate. (2018). LogP / LogD shake-flask method v1. [URL: https://www.researchgate.net/publication/327914856_LogP_LogD_shake-flask_method_v1]

- Ambeed. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. [URL: https://www.ambeed.com/products/1226776-93-7.html]

- Persson, L. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/133523]

- ChemBK. 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. [URL: https://www.chembk.com/en/chem/2-methyl-4-trifluoromethyl-5-Thiazolecarboxylic%20acid]

- Sigma-Aldrich. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid. [URL: https://www.sigmaaldrich.com/US/en/product/accla/ac5372910275]

- BOC Sciences. 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. [URL: https://www.bocsci.com/product/2-methyl-4-trifluoromethyl-1-3-thiazole-5-carboxylic-acid-cas-117724-63-7-400196.html]

- University of Pennsylvania. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [URL: https://www.sas.upenn.

- Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID? [URL: https://www.guidechem.com/news/what-is-the-synthesis-method-and-application-of-2-methyl-4-trifluoromethyl-1-3-thiazole-5-carboxylic-acid-117724-63-7-1065715.html]

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38204-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]

- ResearchGate. (2015). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [URL: https://www.researchgate.

- Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [URL: https://www.organicchemistrytutor.

- ResearchGate. (2010). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [URL: https://www.researchgate.net/publication/222212918_Calculations_of_pKa_values_of_carboxylic_acids_in_aqueous_solution_using_density_functional_theory]

- Chemicalbook. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0273703.htm]

- Google Patents. (2013). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. [URL: https://patents.google.

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [URL: https://www.masterorganicchemistry.com/2010/06/18/the-pka-table-is-your-friend/]

- PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14601081]

- Chem-Impex. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. [URL: https://www.chemimpex.com/products/07519]

- Chemicalbook. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID Properties. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0273703EN.htm]

- Google Patents. (2015). A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. [URL: https://patents.google.

- CymitQuimica. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. [URL: https://www.cymitquimica.com/producto/2-methoxy-4-trifluoromethyl-thiazole-5-carboxylic-acid-fluorochem]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 1226776-93-7 [sigmaaldrich.com]

- 3. 1226776-93-7 | 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid - Moldb [moldb.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid [cymitquimica.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.williams.edu [web.williams.edu]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. rheolution.com [rheolution.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Structural Elucidation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

This guide provides an in-depth walkthrough of the analytical methodologies required for the unambiguous structural determination of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction and Hypothesized Structure

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (C₆H₄F₃NO₃S) is a substituted thiazole derivative with significant potential as a synthetic intermediate.[1] Its utility in constructing more complex bioactive molecules, such as fungicides, necessitates a rigorous and unequivocal confirmation of its chemical structure.[2] The presence of multiple functional groups—a thiazole ring, a methoxy group, a trifluoromethyl group, and a carboxylic acid—requires a multi-faceted analytical approach to ensure correct regiochemistry and connectivity.

Based on its IUPAC name, the hypothesized structure is as follows:

Figure 1: Hypothesized structure of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

This guide will proceed through a logical workflow, starting with confirmation of the molecular formula and culminating in the detailed mapping of atomic connectivity.

Analytical Workflow: A Holistic Approach

The structure elucidation of a novel compound is a process of assembling evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to be systematic, building a case for the final structure from the foundational molecular formula up to intricate atomic correlations.

Caption: Key HMBC correlation confirming methoxy position.

Key Predicted HMBC Correlations:

-

The protons of the methoxy group (~4.1 ppm) should show a correlation to the C2 carbon of the thiazole ring (~168 ppm), confirming its position at C2.

Table 3: Predicted NMR Data Summary (Solvent: DMSO-d₆)

| Nucleus | Assignment | Predicted Shift (ppm) | Multiplicity | Key Correlations (2D NMR) |

| ¹H | -COOH | >12 | broad singlet | - |

| -OCH₃ | ~4.1 | singlet (3H) | HSQC: to ~58 ppm carbon; HMBC: to C2 of thiazole ring | |

| ¹³C | C=O | ~162 | singlet | - |

| C2 (Thiazole) | ~168 | singlet | HMBC: from methoxy protons | |

| C4 (Thiazole) | ~142 | quartet (²JCF) | - | |

| C5 (Thiazole) | ~118 | singlet | - | |

| CF₃ | ~122 | quartet (¹JCF) | - | |

| -OCH₃ | ~58 | singlet | HSQC: to methoxy protons | |

| ¹⁹F | -CF₃ | ~-63 | singlet | - |

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is good for carboxylic acids).

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive HSQC experiment to determine one-bond C-H correlations.

-

Acquire an HMBC experiment to determine long-range (2-3 bond) C-H correlations. Set the long-range coupling delay to optimize for ~8 Hz.

-

-

Data Processing: Process all spectra using appropriate software. Reference the spectra (¹H and ¹³C to the residual solvent peak, ¹⁹F to an external standard). Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Data Integration and Conclusion

The final step is to synthesize all the collected data into a single, cohesive structural proof.

-

HRMS confirmed the elemental formula as C₆H₄F₃NO₃S.

-

FTIR confirmed the presence of a carboxylic acid (broad O-H, sharp C=O), a trifluoromethyl group (strong C-F stretches), and a methoxy group.

-

¹⁹F NMR showed a single environment for the three fluorine atoms, consistent with a CF₃ group.

-

¹H NMR identified the methoxy protons and the acidic carboxylic acid proton.

-

¹³C NMR accounted for all six unique carbons in the molecule, with multiplicities consistent with the proposed structure (e.g., quartets for CF₃ and C4).

-

2D NMR (HMBC) provided the definitive link, showing a correlation from the methoxy protons to the C2 position of the thiazole ring, thus confirming the regiochemistry.

The collective, self-validating evidence from these orthogonal techniques allows for the unambiguous confirmation of the structure as 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

References

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.

- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines.

- A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Install

- ¹H NMR spectrum of the thiazole derivative B.

- Studies on organic fluorine compounds. II.

- What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. Guidechem.

- Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.

- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

- Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central.

- A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics.

- 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. Achemica.

- 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 1226776-93-7. Sigma-Aldrich.

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

- 2-METHOXY-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID. 2a biotech.

- 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. ChemBK.

- Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics.

- Spectroscopy of Carboxylic Acid Derivatives.

- Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. accedaCRIS.

- 1226776-93-7 | 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. Moldb.

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | CAS 117724-63-7. Santa Cruz Biotechnology.

- FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized...

- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- CAS 117724-63-7 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

- 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. PubChem.

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

Sources

The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid in Targeting Fungal Respiration: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Mitochondrial Bioenergetics Disruption

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid stands as a significant heterocyclic building block in the landscape of modern agrochemical and pharmaceutical research. Its intrinsic chemical properties, conferred by the electron-withdrawing trifluoromethyl group and the bioisosteric thiazole ring, make it a prized precursor for the synthesis of potent bioactive molecules. While this compound itself is not the terminal effector, it serves as a crucial intermediate in the creation of a class of fungicides that target the very heart of fungal cellular respiration. This guide elucidates the mechanism of action of compounds derived from this scaffold, focusing on their role as powerful inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

For the purpose of a detailed mechanistic discussion, we will draw parallels and use data from the extensively studied fungicide, Thifluzamide. Thifluzamide is synthesized from the closely related analog, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, and its mechanism of action is well-documented.[1][2] The structural similarity between the methoxy and methyl precursors suggests a shared mode of action for their respective derivatives, providing a robust framework for understanding the biological impact of this chemical class.

The Target: Succinate Dehydrogenase (Complex II) - A Linchpin of Fungal Metabolism

Succinate dehydrogenase (SDH) is a unique enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[3][4] It plays a dual role, functioning as both a key component of the tricarboxylic acid (TCA) cycle and as Complex II of the electron transport chain.[5][6][7]

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to flavin adenine dinucleotide (FAD) to form FADH2. Subsequently, these electrons are passed through a series of iron-sulfur clusters within the SDH complex before being donated to ubiquinone (coenzyme Q), reducing it to ubiquinol.[4] This process is a critical entry point for electrons into the respiratory chain, ultimately driving the production of ATP, the cell's primary energy currency.

Fungicides derived from 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid exert their potent antifungal activity by specifically inhibiting the function of SDH.[5][8] This inhibition disrupts the entire respiratory process, leading to a cascade of events that culminate in fungal cell death.

Molecular Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site

The fungicidal derivatives of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid belong to the class of succinate dehydrogenase inhibitors (SDHIs). These molecules are designed to bind to the ubiquinone-binding site (Q-site) of the SDH complex.[8][9] This binding is competitive with the natural substrate, ubiquinone.

The binding of the SDHI molecule physically obstructs the access of ubiquinone to its binding pocket, thereby halting the transfer of electrons from the iron-sulfur clusters.[3] This blockage of the electron transport chain has profound consequences for the fungal cell:

-

Cessation of ATP Synthesis: By inhibiting the flow of electrons, the proton gradient across the inner mitochondrial membrane cannot be maintained, leading to a halt in ATP production via oxidative phosphorylation.[10]

-

Disruption of the TCA Cycle: The inhibition of SDH causes an accumulation of succinate, which in turn can lead to feedback inhibition of other enzymes in the TCA cycle, further crippling the cell's metabolic capabilities.[5][7]

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide radicals and other reactive oxygen species, which cause oxidative damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the central role of SDH in fungal respiration and the inhibitory action of SDHI fungicides.

Caption: Figure 1: Mechanism of SDHI Fungicides.

Structure-Activity Relationship: The Role of the Thiazole Carboxamide Scaffold

The efficacy of SDHI fungicides is intrinsically linked to their molecular structure. The thiazole carboxamide scaffold, formed by the reaction of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid with a suitable amine, is crucial for high-affinity binding to the SDH enzyme.

Several key structural features contribute to the fungicidal activity:

-

Thiazole Ring: The thiazole ring serves as a rigid core that correctly orients the other functional groups for optimal interaction with the Q-site.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 4-position of the thiazole ring enhances the molecule's binding affinity and metabolic stability.

-

Carboxamide Linker: The amide bond is essential for forming hydrogen bonds with amino acid residues in the Q-site, anchoring the inhibitor in place.

-

Substituted Phenyl Ring: The nature and position of substituents on the aniline-derived phenyl ring significantly influence the fungicidal spectrum and potency.[11]

The following table summarizes the key structural components and their contributions to the mechanism of action.

| Structural Component | Role in Mechanism of Action |

| Thiazole Ring | Provides a rigid scaffold for optimal orientation of substituents. |

| Trifluoromethyl Group | Enhances binding affinity and metabolic stability. |

| Carboxamide Linker | Forms crucial hydrogen bonds with the target enzyme. |

| Substituted Phenyl Ring | Modulates fungicidal spectrum and potency. |

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of the mechanism of action of novel SDHI fungicides involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of the compound against purified fungal SDH.

Methodology:

-

Purification of Fungal Mitochondria: Isolate mitochondria from a susceptible fungal species (e.g., Rhizoctonia solani) through differential centrifugation.

-

Solubilization of SDH: Extract the SDH complex from the mitochondrial membranes using a mild detergent.

-

Enzyme Activity Measurement: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

In Vivo Respiration Assay

Objective: To assess the effect of the compound on the respiration of whole fungal cells.

Methodology:

-

Fungal Culture: Grow the target fungal species in a liquid medium.

-

Oxygen Consumption Measurement: Resuspend the fungal mycelia in a buffer and place them in a sealed chamber equipped with an oxygen electrode.

-

Treatment: Add the test compound to the chamber and monitor the rate of oxygen consumption over time.

-

Data Analysis: Compare the respiration rates of treated and untreated fungal cells to determine the extent of inhibition.

The following diagram outlines the experimental workflow for characterizing SDHI fungicides.

Caption: Figure 2: Experimental Workflow.

Conclusion: A Cornerstone for Future Antifungal Development

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a testament to the power of rational drug design. While its own biological activity is limited, it serves as an indispensable scaffold for the synthesis of highly effective fungicides that target a fundamental process in fungal survival. The resulting thiazole carboxamide derivatives, through their potent and specific inhibition of succinate dehydrogenase, provide a powerful tool for the management of fungal diseases in agriculture. A thorough understanding of their mechanism of action, from the molecular interactions at the enzyme's active site to the downstream cellular consequences, is paramount for the development of the next generation of SDHI fungicides and for managing the emergence of resistance. The continued exploration of this and related chemical scaffolds holds significant promise for addressing the ongoing challenges in food security and human health.

References

-

Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. (2024). Retrieved from [Link]

-

Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (n.d.). New Zealand Plant Protection Society. Retrieved from [Link]

-

Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. (2024). Request PDF. Retrieved from [Link]

-

A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. (n.d.). PubMed. Retrieved from [Link]

-

THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (n.d.). ResearchGate. Retrieved from [Link]

-

Design,Synthesis And Fungicidal Activity Of Thiazole-5-carboxamide Derivatives. (2020). Retrieved from [Link]

-

The chemical structure of thifluzamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship of carboxin-related carboxamides as fungicide. (2025). ResearchGate. Retrieved from [Link]

-

Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana. (2022). NIH. Retrieved from [Link]

-

Succinate dehydrogenase: The complex roles of a simple enzyme. (2025). ResearchGate. Retrieved from [Link]

-

Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. (n.d.). Request PDF. Retrieved from [Link]

-

Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). ACS Publications. Retrieved from [Link]

-

Thifluzamide for Pest Management: Understanding Dosage and Application Techniques. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). NIH. Retrieved from [Link]

-

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. (n.d.). Retrieved from [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (n.d.). Google Patents.

- A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. (n.d.). Google Patents.

-

Products. (n.d.). 2a biotech. Retrieved from [Link]

Sources

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lsa.umich.edu [lsa.umich.edu]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nzpps.org [nzpps.org]

- 9. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptechbio.com [peptechbio.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: Synthesis and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Due to the limited publicly available information on its direct discovery and synthesis, this document presents a scientifically grounded, proposed synthetic pathway based on established chemical principles and analogous transformations. The guide elucidates the rationale behind the synthetic strategy, offers detailed experimental protocols, and discusses the importance of the trifluoromethyl and methoxy-thiazole motifs in modern drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry

The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is frequently employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When integrated into heterocyclic scaffolds like thiazole, the resulting molecules often exhibit a range of desirable pharmacological properties. Thiazole rings are prevalent in numerous FDA-approved drugs and are known to participate in key binding interactions with biological targets.[3]

The subject of this guide, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, combines the advantageous features of a trifluoromethyl group with a substituted thiazole core. The methoxy group at the 2-position and the carboxylic acid at the 5-position provide versatile handles for further chemical modification, making this compound an attractive starting material for the synthesis of more complex molecules and compound libraries. While the specific discovery of this molecule is not widely documented in peer-reviewed literature, its availability from chemical suppliers underscores its utility as a building block in drug discovery and agrochemical research.[4][5]

Proposed Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

The following section outlines a proposed multi-step synthesis for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This pathway is designed based on the well-documented synthesis of the analogous 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and established methodologies in heterocyclic chemistry, particularly the Hantzsch thiazole synthesis.[6][7]

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Step 1: Chlorination of Ethyl trifluoroacetoacetate

The synthesis commences with the chlorination of the α-carbon of ethyl trifluoroacetoacetate. Sulfuryl chloride is a suitable reagent for this transformation, providing the key intermediate for the subsequent cyclization.

-

Rationale: The chlorination at the α-position to the ketone is a critical step to create the electrophilic center required for the Hantzsch thiazole synthesis. This reaction is typically performed at low temperatures to control selectivity and minimize side reactions.[6]

Experimental Protocol: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

-

To a stirred solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

The chlorinated β-ketoester is then subjected to a Hantzsch-type cyclization with O-methylisothiourea (or a salt thereof). This reaction forms the core thiazole ring structure.

-

Rationale: The Hantzsch thiazole synthesis is a classic and highly effective method for constructing thiazole rings from an α-halocarbonyl compound and a thioamide-containing reactant.[1][3] In this proposed step, the sulfur of O-methylisothiourea acts as the nucleophile, attacking the chlorinated carbon. Subsequent intramolecular condensation between the nitrogen and the ketone, followed by dehydration, yields the aromatic thiazole ring. The use of O-methylisothiourea directly installs the desired 2-methoxy group.

Experimental Protocol: Synthesis of Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

-

In a round-bottom flask, dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add O-methylisothiourea sulfate (0.5-0.6 eq) and a base (e.g., sodium acetate or triethylamine, 2.0-2.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.

-

Rationale: Saponification is a standard and high-yielding method for the conversion of esters to carboxylic acids. The use of a strong base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system facilitates the cleavage of the ester bond. Subsequent acidification protonates the carboxylate salt to yield the final product.[8]

Experimental Protocol: Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

Dissolve the purified ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting ester is no longer present.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Physicochemical Properties and Data

| Property | Value |

| Molecular Formula | C6H4F3NO3S |

| Molecular Weight | 227.16 g/mol |

| CAS Number | 1226776-93-7 |

| Appearance | White to off-white solid (predicted) |

(Data sourced from chemical supplier information)[4]

Applications in Research and Development

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a valuable building block for the synthesis of more complex molecules in several key areas:

-

Medicinal Chemistry: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs. The trifluoromethylthiazole core is a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[9]

-

Agrochemicals: Thiazole derivatives are known to possess fungicidal and insecticidal properties. This compound serves as a key intermediate for the synthesis of novel crop protection agents.[7][]

-

Materials Science: Fluorinated organic compounds are of interest in the development of advanced materials with unique electronic and physical properties.

Conclusion

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, with a focus on a proposed, scientifically sound synthetic pathway. By leveraging established chemical transformations, including α-chlorination and the Hantzsch thiazole synthesis, this guide offers a practical framework for the laboratory-scale preparation of this valuable research chemical. The strategic combination of a trifluoromethyl group, a methoxy-substituted thiazole ring, and a versatile carboxylic acid handle makes this compound a highly attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. It is anticipated that this guide will serve as a useful resource for researchers in these fields.

References

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. National Institutes of Health. [Link]

-

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. Mol-db. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

-

Synthesis of some new 5- substituted of. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID synthesis. Molekula. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

Sources

- 1. synarchive.com [synarchive.com]

- 2. youtube.com [youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although specific literature on this molecule is sparse, this paper constructs a robust framework for its synthesis, reactivity, and potential applications by drawing upon established principles of organic chemistry and analogy to structurally related compounds. A detailed, plausible synthetic pathway based on the Hantzsch thiazole synthesis is presented, along with an exploration of its physicochemical properties and potential reactivity. Furthermore, this guide delves into the prospective biological significance of this compound, particularly in the context of bioisosterism and the known pharmacological activities of other thiazole derivatives.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including infectious diseases, inflammation, and oncology.[1][2][3] The incorporation of a trifluoromethyl group, as seen in the target molecule, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on the specific, yet underexplored, derivative: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Physicochemical Properties

While extensive experimental data for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is not publicly available, its fundamental properties can be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C6H4F3NO3S | PubChem |

| Molecular Weight | 227.16 g/mol | PubChem |

| CAS Number | 1226776-93-7 | Commercially available |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | General knowledge |

| pKa | Predicted to be acidic due to the carboxylic acid group | General knowledge |

Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach

The classic Hantzsch thiazole synthesis provides a versatile and reliable method for the construction of the thiazole ring.[4][5] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a plausible route would involve the reaction of an appropriate α-halo-β-ketoester with a methoxy-substituted thioamide precursor.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (α-haloketone)

This starting material can be prepared by the chlorination of ethyl 4,4,4-trifluoroacetoacetate using a suitable chlorinating agent like sulfuryl chloride.

Step 2: Preparation of O-Methyl thiocarbamate (Methoxythioamide equivalent)

O-Methyl thiocarbamate can be synthesized from methyl thiocyanate via hydrolysis or from the reaction of methanethiol with cyanogen bromide.

Step 3: Hantzsch Thiazole Synthesis and Saponification

-

To a solution of O-Methyl thiocarbamate in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude ester, ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, is then saponified without further purification.

-

The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide and heated to reflux.

-

After the reaction is complete (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the desired product.

-

The solid is collected by filtration, washed with cold water, and dried to afford 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Caption: Proposed synthetic workflow for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Chemical Reactivity and Further Functionalization

The chemical reactivity of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is dictated by its key functional groups: the carboxylic acid, the 2-methoxythiazole core, and the trifluoromethyl group.

-

Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for further chemical modifications. It can readily undergo esterification, amidation, and conversion to the corresponding acid chloride, allowing for the introduction of a wide array of substituents and the construction of larger, more complex molecules.[6]

-

2-Methoxythiazole Core: The 2-methoxy group is expected to be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, which could lead to the formation of 2-substituted thiazole derivatives. The thiazole ring itself is generally stable but can undergo electrophilic substitution at the C5 position if the carboxylic acid group is modified or removed.

-

Trifluoromethyl Group: The CF3 group is highly stable and generally unreactive under standard synthetic conditions. Its strong electron-withdrawing nature influences the overall electronics of the thiazole ring.

Caption: Potential reactivity of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Potential Applications in Drug Discovery: The Role of Bioisosterism

While no specific biological activities have been reported for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, its structure suggests significant potential in drug discovery. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.[7][8][9]

In this context, the 2-methoxy group can be considered a bioisostere of the more commonly studied 2-methyl group. The replacement of a methyl group with a methoxy group can lead to several important changes:

-

Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction, which can alter the electronic profile of the thiazole ring and influence its interactions with biological targets.

-

Metabolic Stability: The methoxy group may offer different metabolic pathways compared to a methyl group, potentially leading to improved metabolic stability.[10]

-

Solubility and Polarity: The introduction of an oxygen atom can increase polarity and potentially improve aqueous solubility.

Given the broad spectrum of biological activities associated with thiazole derivatives, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid and its derivatives could be explored as potential:

-

Antimicrobial Agents: Thiazole-containing compounds have a long history as effective antibacterial and antifungal agents.[1][3][11]

-

Anti-inflammatory Agents: Many thiazole derivatives have demonstrated potent anti-inflammatory properties.[3][11]

-

Anticancer Agents: The thiazole scaffold is present in several approved and investigational anticancer drugs.[2][3][11]

Conclusion

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid represents an intriguing, yet underexplored, building block for medicinal chemistry. This guide has provided a foundational understanding of this molecule by proposing a viable synthetic route, outlining its likely chemical reactivity, and discussing its potential applications in drug discovery through the lens of bioisosterism. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic agents.

References

-

M. J. Rawling. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

-

The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

-

Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

-

2-Methoxythiazole | C4H5NOS | CID 575451. PubChem - NIH. [Link]

-

Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH. [Link]

-

Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]

-

Chemical reactivity of some isothiazolone biocides. PubMed. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. excli.de [excli.de]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its properties is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] While a specific, detailed Safety Data Sheet (SDS) for this compound is not universally available, this document synthesizes available safety data, hazard classifications, and best practices derived from structurally similar compounds to provide a robust framework for its safe utilization.

Section 1: Chemical Identity and Properties

1.1. Overview

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic building block characterized by the presence of a thiazole ring, a methoxy group, a trifluoromethyl group, and a carboxylic acid moiety.[1][2] These functional groups contribute to its utility in synthesizing more complex molecules, particularly in the development of fungicides and herbicides where the trifluoromethyl and thiazole components can enhance bioavailability and metabolic stability.[1]

1.2. Physicochemical Data

| Property | Value | Source |

| CAS Number | 1226776-93-7 | [2][3] |

| Molecular Formula | C₆H₄F₃NO₃S | [2] |

| Molecular Weight | 227.16 g/mol | [1][2] |

| Appearance | White to yellow powder or crystal | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature, dry | [1][] |

Section 2: Hazard Identification and Risk Assessment

Based on available supplier information, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is classified with the signal word "Warning".[5] The following GHS hazard statements have been associated with this compound, indicating potential health risks upon exposure.

2.1. GHS Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

2.2. Logical Flow of Hazard Mitigation

The following diagram illustrates the logical workflow for mitigating the risks associated with this compound, from initial assessment to post-handling procedures.